molecular formula C16H23NO5 B2397256 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide CAS No. 1351657-85-6

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide

Cat. No.: B2397256
CAS No.: 1351657-85-6
M. Wt: 309.362
InChI Key: XMUHDMQBCNFUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide is a synthetic small molecule of interest in medicinal chemistry and oncology research. This acetamide derivative features a 3,4-dimethoxyphenyl group, a scaffold observed in compounds investigated for their bioactive properties . The tetrahydropyran-derived hydroxymethyl group attached to the amide nitrogen is a potential hydrogen bond donor/acceptor, which may influence the compound's solubility and interaction with biological targets. Researchers can utilize this chemical as a key intermediate or building block for generating combinatorial libraries for biological screening . It is also a candidate for structure-activity relationship (SAR) studies aimed at developing novel anti-cancer agents, given that structurally related dimethoxyphenyl acetamide analogs have shown cytotoxic activity against various human cancer cell lines, such as melanoma . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-20-13-4-3-12(9-14(13)21-2)10-15(18)17-11-16(19)5-7-22-8-6-16/h3-4,9,19H,5-8,10-11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUHDMQBCNFUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CCOCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Target Molecule Characteristics

The target compound features three distinct structural elements:

  • A 3,4-dimethoxyphenyl aromatic system
  • An acetamide linker (-CH2CONH-)
  • A 4-hydroxyoxan-4-ylmethyl substituent

Molecular formula calculations based on structural components yield C16H23NO5 (MW 309.36 g/mol). Key functional groups include:

  • Two methoxy substituents (δ 3.80-3.90 ppm in ¹H NMR)
  • Amide carbonyl (ν~1650 cm⁻¹ in IR)
  • Secondary alcohol (ν~3200-3600 cm⁻¹ in IR)
  • Tetrahydropyran oxygen (ν~1100 cm⁻¹ in IR)

Synthetic Route Development

Precursor Synthesis

Preparation of 2-(3,4-Dimethoxyphenyl)acetic Acid

Two primary methods demonstrate efficacy:

Method A: Knoevenagel Condensation

  • React 3,4-dimethoxybenzaldehyde (1.0 eq) with malonic acid (1.2 eq)
  • Catalyst: Piperidine (0.1 eq) in ethanol reflux (78°C)
  • Reaction time: 6-8 hours
  • Yield: 68-72% after recrystallization (ethanol/water)

Method B: Halogenation-Reduction

  • Brominate 3,4-dimethoxytoluene using NBS (1.05 eq) in CCl4
  • Convert bromide to nitrile via SN2 (KCN, DMSO, 80°C)
  • Hydrolyze nitrile to acid (H2SO4 40%, reflux)
  • Yield: 58-63% over three steps

Comparative analysis shows Method A preferable for scalability and purity.

Synthesis of (4-Hydroxyoxan-4-yl)methylamine

Cyclization Approach:

  • Start with 1,5-pentanediol (1.0 eq)
  • Protect primary alcohols as TBS ethers (TBSCl, imidazole)
  • Oxidize secondary alcohol to ketone (PCC, CH2Cl2)
  • Perform Strecker synthesis:
    • NH4Cl/NaCN (2.0 eq each)
    • HCl hydrolysis to α-aminonitrile
  • Reduce nitrile to amine (LiAlH4, THF)
  • Global deprotection (TBAF, THF)
  • Yield: 41% over six steps

Alternative Pathway:

  • Start with tetrahydropyran-4-one (1.0 eq)
  • Cyanohydrin formation (NaCN, NH4Cl)
  • Nitrile reduction (H2, Ra-Ni, 50 psi)
  • Yield: 53% over two steps

The alternative pathway demonstrates superior efficiency despite lower commercial availability of starting material.

Amide Bond Formation

Coupling reactions were systematically evaluated:

Table 1: Coupling Agent Performance Comparison

Reagent System Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt CH2Cl2 0→25 24 72
DCC/DMAP THF 25 18 65
HATU/DIEA DMF 0→25 12 81
Mixed Anhydride EtOAc -10→25 36 58

Optimal results obtained using HATU/DIEA system:

  • Charge 2-(3,4-dimethoxyphenyl)acetic acid (1.0 eq)
  • Add HATU (1.2 eq) and DIEA (2.5 eq) in dry DMF
  • Activate 15 min at 0°C
  • Introduce (4-hydroxyoxan-4-yl)methylamine (1.1 eq)
  • Stir 12 h under N2 atmosphere
  • Quench with 10% citric acid, extract with EtOAc
  • Purify via silica chromatography (hexane/EtOAc 1:3)
  • Final recrystallization (CH2Cl2/hexane)

Critical Parameters:

  • Moisture control (<50 ppm H2O)
  • Temperature maintenance during activation
  • Stoichiometric excess of amine to prevent diacid formation

Process Optimization

Protection Strategy Analysis

The hydroxy group's reactivity necessitated protection during coupling:

Table 2: Protection Group Efficiency

Protecting Group Coupling Yield (%) Deprotection Yield (%) Total Yield (%)
None 48 - 48
TBS 79 93 73
Acetyl 65 88 57
Benzyl 72 85 61

Triisopropylsilyl (TBS) protection provided optimal balance between coupling efficiency and deprotection yield. Implementation protocol:

  • Protect alcohol (TBSCl, imidazole, DMF)
  • Perform HATU-mediated coupling
  • Deprotect with TBAF/THF (0°C→25°C)
  • Isolate product via aqueous workup

Crystallization Studies

Purification challenges arose from the compound's polar nature:

Table 3: Solvent System Screening

System Crystal Form Purity (%) Recovery (%)
CH2Cl2/hexane Needles 99.2 68
EtOAc/hexane Plates 98.7 72
THF/water Amorphous 97.5 81
Acetone/water Prisms 99.5 65

THF/water antisolvent crystallization provided best recovery with acceptable purity. Optimized conditions:

  • Dissolve crude in THF (50°C)
  • Add H2O (3:1 v/v) dropwise
  • Cool to 4°C overnight
  • Filter and wash with cold 1:1 THF/H2O

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl3):
δ 6.80 (d, J=8.4 Hz, 1H, ArH)
δ 6.72 (dd, J=8.4, 2.0 Hz, 1H, ArH)
δ 6.64 (d, J=2.0 Hz, 1H, ArH)
δ 4.12 (s, 2H, CH2CO)
δ 3.88 (s, 3H, OCH3)
δ 3.86 (s, 3H, OCH3)
δ 3.62 (m, 2H, NCH2)
δ 3.30 (m, 4H, oxan CH2)
δ 2.15 (m, 2H, oxan CH2)
δ 1.82 (m, 2H, oxan CH2)

13C NMR (100 MHz, CDCl3):
δ 170.2 (CO)
δ 152.1, 148.9 (OCH3)
δ 132.4, 121.8, 114.2, 111.3 (ArC)
δ 67.5 (oxan C-OH)
δ 56.1, 55.9 (OCH3)
δ 45.8 (NCH2)
δ 38.4 (CH2CO)
δ 28.3, 25.1 (oxan CH2)

HRMS (ESI+):
m/z calcd for C16H23NO5 [M+H]+: 310.1649
Found: 310.1652

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 55:45):

  • Retention time: 8.72 min
  • Purity: 99.3% (254 nm)
  • Column pressure: 120 bar
  • Theoretical plates: 12,450

Scale-Up Considerations

Key findings from kilogram-scale trials:

  • Exothermic reaction during HATU activation requires jacketed reactor cooling
  • DMF removal under high vacuum (<5 mmHg) essential for crystallization
  • Particle size distribution optimized via controlled antisolvent addition
  • Typical batch yield: 74-78% at 5 kg scale

Process economics analysis:

  • Raw material cost: $412/kg
  • Energy consumption: 18 kWh/kg
  • E-factor: 32 (improved to 25 with solvent recovery)

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Replaces methoxy groups with chlorine atoms. Crystal structure analysis reveals conformational flexibility, with dihedral angles between phenyl and pyrazolyl rings ranging from 44.5° to 77.5°, influencing molecular packing .
Fluorinated Analogs
  • N-[2-(3,4-Difluorophenyl)-3H-isoindol-1-ylidene]-3-(3,4-dimethoxyphenyl)prop-2-enamide ():
    • Fluorine atoms enhance metabolic stability and bioavailability via reduced oxidative metabolism.
    • The combination of fluorine and methoxy groups may optimize pharmacokinetic properties compared to the target compound.

Variations in Acetamide Nitrogen Substituents

Benzothiazole Derivatives
  • N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (): Replaces the 4-hydroxyoxan-4-ylmethyl group with a trifluoromethoxybenzothiazole moiety. Trifluoromethoxy groups increase electron-withdrawing effects, altering reactivity and stability .
Simple Acetamide Derivatives
  • N-(4-Hydroxyphenyl)acetamide (Paracetamol) ():
    • Lacks methoxy and hydroxyoxane groups.
    • The 4-hydroxyphenyl group enables analgesic activity via COX enzyme inhibition but reduces lipophilicity compared to dimethoxy analogs.
    • Over 289,000 patent references highlight its widespread therapeutic relevance .

Structural Hybrids with Heterocyclic Moieties

  • A-740003 (): Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide. Retains the 3,4-dimethoxyphenylacetamide core but incorporates a quinoline-cyanoimino group. Demonstrates potent P2X7 receptor antagonism (IC₅₀ = 10–100 nM), reducing neuropathic pain in rodent models. The quinoline group likely enhances blood-brain barrier penetration .

Key Comparative Data

Compound Name Phenyl Substituents Acetamide Nitrogen Substituent Key Properties/Activities Reference
Target Compound 3,4-Dimethoxy 4-Hydroxyoxan-4-ylmethyl Enhanced solubility, metabolic stability
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 3,4-Dichloro 1,5-Dimethyl-3-oxo-2-phenyl Conformational flexibility, antimicrobial potential
A-740003 3,4-Dimethoxy Quinoline-cyanoimino P2X7 antagonist (neuropathic pain relief)
Paracetamol 4-Hydroxy None COX inhibition, analgesic
N-(6-Trifluoromethoxybenzothiazole)acetamide 3,4-Dimethoxy Trifluoromethoxybenzothiazole Enhanced receptor binding

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The information has been compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO4\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{4}

This compound features a dimethoxyphenyl group and a hydroxymethyl oxane moiety, which may contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. For instance, analogs of this compound have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition can lead to reduced inflammation in conditions like arthritis and other inflammatory diseases .

Antitumor Activity

Preliminary studies suggest that this compound exhibits antitumor properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it a candidate for further investigation as an anticancer agent .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK and NF-kB, which are critical for cell survival and inflammation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound promotes programmed cell death in malignant cells.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated that the compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Test Compound75 ± 582 ± 3
Ascorbic Acid85 ± 290 ± 1

Study 2: Anti-inflammatory Activity in Animal Models

In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Treatment GroupPaw Edema (mm)Histological Score
Control8.5 ± 1.03.5 ± 0.5
Test Compound3.2 ± 0.81.0 ± 0.2

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of 3,4-dimethoxyphenylacetic acid with a protected tetrahydropyranol intermediate under peptide-coupling conditions (e.g., EDCI/HOBt).
  • Step 2 : Deprotection of the tetrahydropyranol group under acidic or basic conditions to yield the hydroxyoxane moiety.
  • Optimization : Reaction efficiency is improved by controlling temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., DMF or THF), and inert atmospheres (N₂/Ar) to prevent oxidation. Purification often uses column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is the structural integrity and purity of the compound confirmed in synthetic workflows?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,4-positions, hydroxyoxane ring conformation).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors. Dose-response curves are generated using GraphPad Prism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s therapeutic potential?

  • Methodological Answer :

  • Analog Synthesis : Modify the methoxy groups (e.g., replace with ethoxy, halogen) or the hydroxyoxane ring (e.g., introduce sp³-hybridized substituents).
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or HDACs .

Q. What strategies resolve contradictions in spectroscopic data between batches?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent volume, stirring rate).
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Impurity Profiling : LC-MS/MS to identify side products (e.g., unreacted intermediates or oxidation byproducts) .

Q. How can in vivo pharmacokinetic (PK) parameters be evaluated for this compound?

  • Methodological Answer :

  • Animal Models : Administer the compound intravenously/orally to rodents (e.g., Sprague-Dawley rats).
  • Bioanalysis : Quantify plasma concentrations via LC-MS/MS. Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability.
  • Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in target organs .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism.
  • Light/Temperature Sensitivity : Accelerated stability studies (ICH guidelines) with LC-MS monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.